![molecular formula C17H22BrNO5S B13801198 (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxo-ethylsulfanyl group, and a tert-butoxycarbonylamino-propionic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester typically involves multiple steps, including the introduction of the bromophenyl group, the formation of the oxo-ethylsulfanyl linkage, and the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final esterification step involves the formation of the methyl ester.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxo-Ethylsulfanyl Linkage: This step involves the reaction of the bromophenyl compound with an appropriate thiol or sulfide under oxidative conditions to form the oxo-ethylsulfanyl linkage.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phenyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The bromophenyl group may interact with hydrophobic pockets in proteins, while the oxo-ethylsulfanyl and Boc-protected amino groups may form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-3-[2-(3-Chloro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a chloro group instead of a bromo group.
(S)-3-[2-(3-Methyl-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a methyl group instead of a bromo group.
(S)-3-[2-(3-Fluoro-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester: Similar structure with a fluoro group instead of a bromo group.
Uniqueness
The presence of the bromophenyl group in (S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22BrNO5S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
methyl (2S)-3-[2-(3-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H22BrNO5S/c1-17(2,3)24-16(22)19-13(15(21)23-4)9-25-10-14(20)11-6-5-7-12(18)8-11/h5-8,13H,9-10H2,1-4H3,(H,19,22)/t13-/m1/s1 |
InChI Key |
IMAGOBBBBPTLLO-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


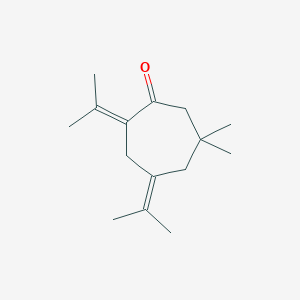
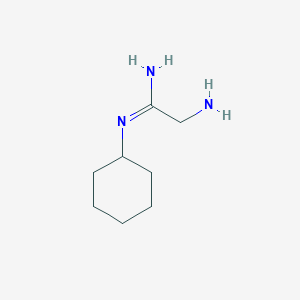
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


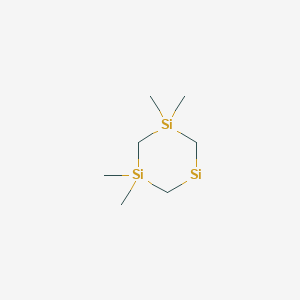
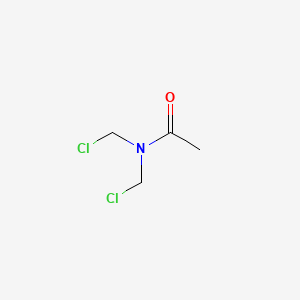
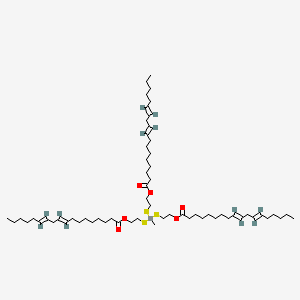

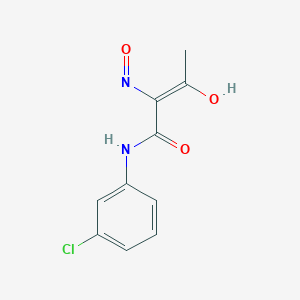

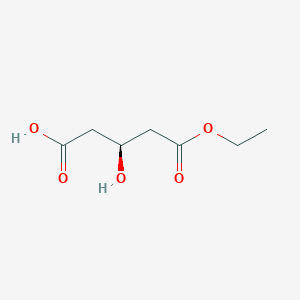

![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
